Procyclidine

Catalog No.
S540230
CAS No.
77-37-2
M.F
C19H29NO
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyclidine

CAS Number

77-37-2

Product Name

Procyclidine

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2

InChI Key

WYDUSKDSKCASEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O

Solubility

Moderately soluble in water, ~ 30 mg/ml
9.84e-03 g/L

Synonyms

Arpicolin, Hydrochloride, Procyclidine, Kemadren, Kemadrin, Mucinil, Osnervan, Procyclid, Procyclidine, Procyclidine Hydrochloride, Tricyclamol

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Procyclidine is 287.2249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in water, ~ 30 mg/mlin water, 8.59 mg/l at 25 °c (est)9.84e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Procyclidine is an anticholinergic medication primarily utilized in the management of drug-induced parkinsonism, acute dystonia, akathisia, and various forms of Parkinson's disease. It functions by blocking the action of acetylcholine, a neurotransmitter involved in muscle control, thereby alleviating symptoms such as muscle stiffness, tremors, and spasms associated with these conditions. Procyclidine is also effective in reducing extrapyramidal symptoms caused by antipsychotic medications .

The chemical structure of procyclidine is characterized by its formula C19H30ClNOC_{19}H_{30}ClNO and a molar mass of approximately 323.90 g/mol. It is known chemically as 1-cyclohexyl-1-phenyl-3-pyrrolidinopropan-1-ol .

Typical for anticholinergic compounds. Its synthesis involves the formation of a pyrrolidine ring through a reaction with phenylmagnesium bromide and subsequent catalytic hydrogenation. The resulting compound exhibits antimuscarinic properties by antagonizing muscarinic acetylcholine receptors (M1, M2, and M4), which are pivotal in mediating cholinergic signaling in the central nervous system .

The synthesis of procyclidine can be achieved through multiple methods, with one common approach involving the preparation of 3-(1-pyrrolidino)propiophenone as an intermediate. This compound is then reacted with phenylmagnesium bromide to form a carbinol derivative. Subsequent catalytic hydrogenation allows for selective reduction, leading to the formation of procyclidine .

Another method includes the direct reaction of cyclohexylamine with an appropriate ketone precursor under controlled conditions to yield procyclidine .

Procyclidine is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It helps manage symptoms such as tremors and muscle stiffness.
  • Management of Extrapyramidal Symptoms: It is effective against drug-induced movement disorders caused by antipsychotic medications.
  • Acute Dystonia: Procyclidine can alleviate muscle contractions and spasms associated with this condition .

Additionally, it may be prescribed off-label for other movement disorders where cholinergic imbalance is suspected.

Procyclidine interacts with several other medications and substances. Notably, it can enhance the effects of other anticholinergics and may have additive effects when combined with antihistamines or other drugs that cause sedation. Caution is advised when used alongside medications that affect heart rhythm or those that may exacerbate urinary retention due to its anticholinergic properties .

Potential interactions include:

  • Antipsychotics: May lead to increased risk of extrapyramidal symptoms if not monitored.
  • Antihistamines: Increased sedation and dry mouth.
  • Other Anticholinergics: Heightened risk of side effects such as confusion and hallucinations .

Procyclidine shares structural and functional similarities with several other anticholinergic agents used for similar therapeutic purposes. Below are some comparable compounds:

Compound NameChemical StructurePrimary UseUnique Features
TrihexyphenidylC₁₉H₃₁NOParkinson's diseaseMore selective for M1 receptors
BenztropineC₂₁H₂₃NParkinson's diseaseDual action as an anticholinergic and dopaminergic agent
BiperidenC₁₈H₂₃NParkinson's diseaseMore potent antagonist at M1 receptors
OrphenadrineC₁₈H₂₃NMuscle spasmsAdditional analgesic properties

Procyclidine stands out due to its specific application in managing drug-induced parkinsonism while also being effective against acute dystonia without significantly affecting rigidity or bradykinesia . Its unique pharmacokinetic profile allows for flexibility in administration routes (oral, intramuscular, intravenous) which can be advantageous in various clinical scenarios.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from petroleum ether

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.224914549 g/mol

Monoisotopic Mass

287.224914549 g/mol

Heavy Atom Count

21

LogP

4.2
log Kow = 4.78 (est)
4.2

Decomposition

When heated to decomposition it emits toxic fumes of NOx.

Appearance

Solid powder

Melting Point

85.5 to 86.5 °C
86 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6QE1Q1TKR

Drug Indication

For the treatment of all forms of Parkinson's Disease, as well as control of extrapyramidal reactions induced by antipsychotic agents.

Therapeutic Uses

Discontinued ... Kemadrin (procyclidine hydrochloride) tablets will remain available ... until current supplies are deleted. /Procyclidine hydrochloride/
Procyclidine is used for the adjunctive treatment of all forms of parkinsonian syndrome. In the symptomatic treatment of parkinsonian syndrome, procyclidine appears to relieve muscle rigidity better than it does tremor. The drug may be combined with other agents in the treatment of more severe cases of tremor, fatigue, weakness, and sluggishness and in advanced rigidity. Procyclidine is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal effects.
Clinical reports indicate that procyclidine often successfully relieves the symptoms of extrapyramidal dysfunction (dystonia, dyskinesia, akathisia, and parkinsonism) which accompany the therapy of mental disorders with phenothiazine and rauwolfia compounds. In addition to minimizing the symptoms induced by tranquilizing drugs, the drug effectively controls sialorrhea resulting from neuroleptic medication. At the same time, freedom from the side effects induced by tranquilizer drugs, as provided by the administration of procyclidine, permits a more sustained treatment of the patient's mental disorder.
Clinical results in the treatment of parkinsonism indicate that most patients experience subjective improvement characterized by a feeling of well-being and increased alertness, together with diminished salivation and a marked improvement in muscular coordination as demonstrated by objective tests of manual dexterity and by increased ability to carry out ordinary self-care activities. While the drug exerts a mild atropine-like action and therefore causes mydriasis, this may be kept minimal by careful adjustment of the daily dosage.
For more Therapeutic Uses (Complete) data for PROCYCLIDINE (13 total), please visit the HSDB record page.

Pharmacology

Procyclidine has an atropine-like action on parasympathetic-innervated peripheral structures including smooth muscle. It's antispasmodic effects are thought to be related to the blockage of central cholinergic receptors M1, M2 and M4. It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents.

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA04 - Procyclidine

Mechanism of Action

The mechanism of action is unknown. It is thought that Procyclidine acts by blocking central cholinergic receptors, and thus balancing cholinergic and dopaminergic activity in the basal ganglia. Many of its effects are due to its pharmacologic similarities with atropine. Procyclidine exerts an antispasmodic effect on smooth muscle, and may produce mydriasis and reduction in salivation.
Pharmacologic tests have shown that procyclidine hydrochloride has an atropine-like action and exerts an antispasmodic effect on smooth muscle. It is a potent mydriatic and inhibits salivation. It has no sympathetic ganglion- blocking activity in doses as high as 4 mg/kg, as measured by the lack of inhibition of the response of the nictitating membrane to preganglionic electrical stimulation.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

1.22X10-7 mm Hg at 25 °C (est)

Other CAS

77-37-2

Absorption Distribution and Excretion

The pharmacokinetics and pharmacodynamics of procyclidine (10 mg) after oral and intravenous administration were studied in six healthy volunteers. Treatment order was randomized and the study was placebo-controlled and conducted blind. After oral dosing the mean peak plasma concentration was 116 ng/mL and mean bioavailability was 75%. After both oral and intravenous dosing the mean values for the volume of distribution, total body clearance and plasma elimination half-life of procyclidine were in the order of 1 L/kg, 68 mL/min and 12 hr respectively. ...

Metabolism Metabolites

After intraperitoneal administration of procyclidine, eight metabolites were isolated from rat urine. They were identified as 1-(4-oxocyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol, 1-(cis-4-hydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol, 1-(trans-4-hydrocyclohexyl)-1-phenyl-3-(1-pyrrolidinyl)-1-propanol , (1R,3R,4S,7R)- and (1R,3R,4S,7S)-1-(cis-3,cis-4-dihydroxycyclohexyl)-1-phenyl-3-(1-py rrolidinyl)- 1-propanol, (1R,3R,4R,7R)- and (1R,3R,4R,7S)-1-(cis-3,trans-4-dihydroxycyclohexyl)-1-phenyl- 3-(1-pyrrolidinyl)-1-propanol, and one of both (1R,3S,4R,7R)- or (1R,3S,4R,7S)- 1-(trans-3,trans-4-dihydroxycyclohexyl)-1-phenyl-3-(1-pyrrolidinyl )-1-propanol by comparative TLC, GLC-MS and 13C-NMR spectroscopy. PMID:6745301

Associated Chemicals

Procyclidine hydrochloride; 1508-76-5

Wikipedia

Procyclidine

Drug Warnings

... Patients with hypotension receiving therapy with procyclidine should be observed closely. Patients with mental disorders receiving procyclidine for control of drug-induced extrapyramidal effects should also be carefully observed, especially at the beginning of therapy or during dosage adjustment, since worsening of mental symptoms or toxic psychosis can occur.
Procyclidine hydrochloride should not be used in angle-closure glaucoma although simple type glaucomas do not appear to be adversely affected.
Use in Children: Safety and efficacy have not been established in the pediatric age group; therefore, the use of procyclidine hydrochloride in this age group requires that the potential benefits be weighed against the possible hazards to the child.
Pregnancy Warning: The safe use of this drug in pregnancy has not been established; therefore, the use of procyclidine hydrochloride in pregnancy, lactation, or in women of childbearing age requires that the potential benefits be weighed against the possible hazards to the mother and child.
For more Drug Warnings (Complete) data for PROCYCLIDINE (12 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics and pharmacodynamics of procyclidine (10 mg) after oral and intravenous administration were studied in six healthy volunteers. ... Plasma elimination half-life of procyclidine ... was .... 12 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation of free base and hydrochloride:...Adamson, US 2891890 (1959 Burroughs Wellcome). Preparation of methochloride: Bottorff, US 2826590 (1958 ro Lilly); Harfenist, Magnien, US 2842555 (1958) to Burroughs Wellcome).

General Manufacturing Information

Discontinued ... Kemadrin tablets will remain available ... until current supplies are deleted. /Hydrochloride/

Analytic Laboratory Methods

Analyte: procyclidine; matrix: solutions; procedure: capillary electrophoresis with ultraviolet detection at 200 and 210 nm
Analyte: procyclidine; matrix: solutions; procedure: capillary electrophoresis with ultraviolet detection at 200 nm
Analyte: procyclidine; matrix: solutions; procedure: high-performance liquid chromatography with electrochemical oxidation detection
Analyte: procyclidine; matrix: solutions; procedure: high-performance liquid chromatography with chemiluminescence detection; limit of detection: 0.1-1 ug/mL

Clinical Laboratory Methods

Analyte: procyclidine; matrix: blood (plasma), urine; procedure: gas chromatography with mass spectrometry detection; limit of detection: 0.5 ng/mL
Analyte: procyclidine; matrix: blood, biological fluids; procedure: high-performance liquid chromatography with diode array detection and ultraviolet detection at 229 nm

Storage Conditions

Procyclidine hydrochloride tablets should be stored in tight containers at a temperature less than 40 °C, preferably between 15 - 30 °C. /Procyclidine hydrochloride/

Interactions

Two cases are described of chronic schizophrenic patients maintained on depot neuroleptics, who developed severe extrapyramidal symptoms following a period of heavy betel nut consumption. A mechanism for this effect is proposed based on the pharmacological antagonism of the anticholinergic agent, procyclidine, by the active alkaloid ingredient of the betel, arecoline.
The efficacy of a combinational prophylactic regimen on the lethality, convulsions, and loss of morphological and functional integrities of the brain induced by an organophosphate soman was investigated in rats. The rats were implanted subcutaneously with osmotic minipumps containing the combinational prophylactic regimen composed of physostigmine, a reversible cholinesterase inhibitor, and procyclidine, an N-methyl-D-aspartate antagonist possessing anticholinergic action, for 3 days, and intoxicated subcutaneously with soman (160 ug/kg, 1.3 LD50). The doses of combinational regimen in minipumps were optimized to achieve 30-35% inhibition of blood cholinesterase activity by physostigmine and 50-100 ng/ml of blood concentrations of procyclidine as clinically available doses, respectively. In comparison, 1-[([4-(aminocarbonyl)pyridinio]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridinium (HI-6, 125 mg/kg) was administered intraperitoneally 30 min prior to the soman challenge in control groups to reduce mortality of rats without affecting convulsions. Soman induced profound limbic convulsions and 30% mortality, leading to increased blood-brain barrier permeability, neural injuries, learning and memory impairments, and physical incapacitation of survived rats pretreated with HI-6. The combinational regimen, at optimal doses without adverse effects on passive avoidance performances (72 ug/kg/hr of physostigmine plus 432 ug/kg/hr of procyclidine), exerted full protective effects against lethality, convulsions, blood-brain barrier opening, brain injuries, learning and memory impairments, and physical incapacitation induced by soman. Taken together, it is suggested that the combination of physostigmine and procyclidine, at adequate doses, could be a choice to provide the victims of organophosphate poisoning with chance of intensive care for survival and neuroprotection.
... Significant protective efficacy of donepezil (2.5 mg/kg) combined with procyclidine (3 or 6 mg/kg) /was observed/ when given prophylactically against a lethal dose of soman (1.6 x LD50) in Wistar rats. No neuropathological changes were found in rats treated with this combination 48 hr after soman intoxication. Six hours after soman exposure cerebral AChE activity and acetylcholine (ACh) concentration was 5% and 188% of control, respectively. The ACh concentration had returned to basal levels 24 h after soman intoxication, while AChE activity had recovered to 20% of control. Loss of functioning muscarinic ACh receptors (17%) but not nicotinic receptors was evident at this time point...
The prophylactic efficacy of a combinational patch system containing physostigmine and procyclidine against soman intoxication was evaluated using dogs. Female beagle dogs (body weights 9-10 kg) were shaved on the abdominal side, attached with a matrix-type patch (7x7 cm) containing 1.5% of physostigmine plus 6% procyclidine for 2 days, and challenged with subcutaneous injection of serial doses (2-10 LD50) of soman. Separately, in combination with the patch attachment, atropine (2 mg/dog) plus 2-pralidoxime (600 mg/dog) or atropine plus 1-[([4-(aminocarbonyl)pyridinio]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridiniu m (HI-6, 500 mg/dog) were injected intramuscularly 1 min after soman poisoning. The LD50 value of soman was determined to be 9.1 ug/kg, and high doses (> or = 1.4 LD50) of soman induced salivation, emesis, defecation and diarrhea, tremors and seizures, and recumbency of dogs, leading to 100% mortality in 24 hr. The prophylactic patch, which led to mean 18.5-18.8% inhibition of blood cholinesterase activity by physostigmine and mean 7.9-8.3 ng/mL of blood concentration of procyclidine, exerted a high protection ratio (4.7 LD50), in comparison with relatively-low effects of traditional antidotes, atropine plus 2-pralidoxime (2.5 LD50) and atropine plus HI-6 (2.7 LD50). Noteworthy, a synergistic increase in the protection ratio was achieved by the combination of the patch with atropine plus HI-6 (9 LD50), but not with atropine plus 2-pralidoxime (5 LD50). In addition, the patch system markedly attenuated the cholinergic signs and seizures induced by soman, especially when combined with atropine plus HI-6, leading to elimination of brain injuries and physical incapacitation up to 6 LD50 of soman poisoning. Taken together, it is suggested that the patch system containing physostigmine and procyclidine, especially in combination with atropine and HI-6, could be a choice for the quality survival from nerve-agent poisoning.
For more Interactions (Complete) data for PROCYCLIDINE (12 total), please visit the HSDB record page.

Dates

Modify: 2023-07-15

Rivastigmine for the treatment of anticholinergic delirium following severe procyclidine intoxication

M W Van Kernebeek, M Ghesquiere, N Vanderbruggen, E Verhoeven, I Hubloue, C L Crunelle
PMID: 32960128   DOI: 10.1080/15563650.2020.1818768

Abstract




Supralethal poisoning by any of the classical nerve agents is effectively counteracted by procyclidine regimens in rats

Trond Myhrer, Espen Mariussen, Siri Enger, Pål Aas
PMID: 26318504   DOI: 10.1016/j.neuro.2015.08.012

Abstract

A treatment regimen consisting of HI-6, levetiracetam, and procyclidine (termed the triple regimen) has previously been shown to work as a universal therapy against soman poisoning in rats, since it has capacities to function as both prophylactic and therapeutic measure. The purpose of the present study was to examine whether the triple regimen may have antidotal efficacy against intoxication by other classical nerve agents than soman. The treatment was given 1 and 5 min after exposure to a supralethal dose of nerve agents, and the results showed that the triple regimen successfully prevented or terminated seizures and preserved the lives of rats exposed to 5×LD50 of soman, sarin, cyclosarin, or VX, but solely 3×LD50 of tabun was managed by this regimen. To meet the particular antidotal requirements of tabun, the triple regimen was reinforced with obidoxime and was made to a quadruple regimen that effectively treated rats intoxicated by 5×LD50 of tabun. The rats recovered very well and the majority gained pre-exposure body weight within 7 days. Neuropathology was seen in all groups regardless of whether the rats seized or not. The most extensive damage was produced by sarin and cyclosarin. Differentiation between the nerve agents' potency to cause lesions was probably seen because the efficacious treatments ensured survival of supralethal poisoning. A combination of 2 oximes and 2 anticonvulsants may be a prerequisite to counteract effectively high levels of poisoning by any classical nerve agent.


Choice of approaches in developing novel medical countermeasures for nerve agent poisoning

Trond Myhrer, Pål Aas
PMID: 24820435   DOI: 10.1016/j.neuro.2014.04.011

Abstract

During the establishment of a research branch, all relevant matters encountered will be of interest to study. After having acquired a body of basal knowledge, it becomes possible to derive ideas or hypotheses for further elaboration of information. The purpose of the present study was to show that therapies for nerve agent poisoning based on specific neuropharmacological approaches can have greater probability for being successful than treatment regimens based on fragmental research or serendipitous discoveries. By following the guidelines for research in experimental epilepsy, neuronal target areas for nerve agents have been identified through lesion studies, and critical receptors for pharmacological treatment have been specified through microinfusion studies of rats. Subsequent experimentations have shown that the results achieved from microinfusion studies are transferable to systemic administration. It is demonstrated that a treatment regimen developed through the novel approach is more efficacious than regimens derived from conventional research on countermeasures. A therapy consisting of HI-6, levetiracetam, and procyclidine that has been worked out along the new lines, exerts powerful anticonvulsant capacity and appears to have universal utility as a stand-alone therapy against soman intoxication in rats. It would be of great interest to examine whether the latter findings can be expanded to other animal species than rats and other classical nerve agents than soman.


Capacities of metabotropic glutamate modulators in counteracting soman-induced seizures in rats

Trond Myhrer, Espen Mariussen, Siri Enger, Pål Aas
PMID: 24021536   DOI: 10.1016/j.ejphar.2013.08.024

Abstract

Current treatment of nerve agent poisoning with ionotropic drugs proves inadequate, and alternative treatment strategies are searched for. Based on positive findings with metabotropic glutamate modulators in microinfusion studies, the present study was initiated to examine anticonvulsant effects of MPEP (2-Methyl-6-(phenylethynyl)pyridine hydrochloride), a metabotropic glutamate receptor 5 antagonist, and DCG-IV ((2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine), a metabotropic glutamate receptor 2/3 agonist, when administered systemically in combinations with HI-6 (1-[([4-(aminocarbonyl)pyridino]methoxy)methyl]-2-[(hydroxyimino)methyl]pyridinium) and procyclidine or HI-6 and levetiracetam relative to the combination of HI-6, procyclidine, and levetiracetam. The results showed that MPEP or DCG-IV combined with HI-6 and procyclidine resulted in substantial antidotal efficacy when administered 20 min after onset of seizures elicited by soman. MPEP or DCG-IV combined with HI-6 and levetiracetam did not terminate seizures and preserve lives. When given 20 min before challenge with soman, DCG-IV in combination with HI-6 and procyclidine provided protection, whereas MPEP combined with HI-6 and procyclidine did not. Combinations with metabotropic glutamate receptor modulators did not achieve the same high level of antidotal efficacy as the combination of HI-6, procyclidine, and levetiracetam. MPEP alone inhibited pseudocholinesterase activity in the brain markedly. A positive correlation was found between latency to seizure onset or full protection and level of pseudocholinesterase activity in brain. MPEP and DCG-IV can serve as effective anticonvulsants against nerve agent poisoning when combined with HI-6 and procyclidine. Metabotropic glutamate receptor modulators may represent an alternative or supplement to treatment with ionotropic drugs.


Combined drug therapy in the management of granulomatous amoebic encephalitis due to Acanthamoeba spp., and Balamuthia mandrillaris

Huma Kulsoom, Abdul Mannan Baig, Ruqaiyyah Siddiqui, Naveed Ahmed Khan
PMID: 24726699   DOI: 10.1016/j.exppara.2014.03.025

Abstract

Granulomatous amoebic encephalitis (GAE) is caused by two protist pathogens, Acanthamoeba spp., and Balamuthia mandrillaris. Although rare, it almost always results in death. In the present study, amoebae were treated with various combinations of clinically-approved drugs, targeting vital cellular receptors and biochemical pathways. The results revealed that among the seven different combinations tested, three proved highly effective against both Acanthamoeba castellanii as well as B. mandrillaris at a concentration of 100μM. These combinations included (i) prochlorperazine plus loperamide; (ii) prochlorperazine plus apomorphine; and (iii) procyclidine plus loperamide. In viability assays, none of the drug-treated amoebae emerged as viable trophozoites, suggesting irreversible amoebicidal effects. Four combinations of drugs tested showed varied potency against A. castellanii and B. mandrillaris at 100μM. The combination of haloperidol and loperamide was highly effective against A. castellanii at 100μM, but potent effects against B. mandrillaris were observed only at 250μM. Digoxin and amlodipine were effective against A. castellanii and B. mandrillaris at 100μM and 250μM, respectively. In contrast, the combination of apomorphine and haloperidol was effective against B. mandrillaris and A. castellanii at 100μM and 250μM, respectively. At 100μM, the combination of procyclidine and amiodarone was effective against neither A. castellanii nor B. mandrillaris. In this case, amoebicidal properties were observed at 750μM for A. castellanii, and 950μM for B. mandrillaris. As these drugs are used clinically against non-communicable diseases, the findings reported here have the potential to be tested in a clinical setting against amoebic encephalitis caused by A. castellanii and B. mandrillaris.


Dystonia not dystopia: effects of the legal high, 'Clockwork Orange'

Helen Elizabeth Mackey, Oliver Hawksley
PMID: 26660763   DOI: 10.1136/bcr-2015-212934

Abstract

A 27-year-old man presented to hospital after smoking a legal high named 'Clockwork Orange'. He suffered dystonia, acute kidney injury, rhabdomyolysis, lactic acidosis and a troponin rise. He was treated with procyclidine and intravenous fluids.


Atraumatic trismus induced by duloxetine: an uncommon presentation of acute dystonia

May Honey Ohn, Jiann Lin Loo, Khin Maung Ohn
PMID: 33542006   DOI: 10.1136/bcr-2020-237065

Abstract

Atraumatic trismus can be one of the presentations of medication-induced acute dystonia, particularly by antipsychotics and less commonly antidepressants. A case of an unusual emergency presentation of atraumatic trismus on initiation of duloxetine is reported. The patient was a 40-year-old woman experiencing sudden difficulty in mouth opening and speaking due to a stiffened jaw after taking 5 days of duloxetine prescribed for her fibromyalgia-related chest pain. Assessment of vital signs is prudent to ensure there is no laryngeal involvement. Other physical examinations and her recent investigations were unremarkable. She was treated for acute dystonia and intravenous procyclidine was given together with oral diazepam. Her symptoms improved immediately and her duloxetine was suggested to be stopped. To our knowledge, this is the first case of isolated trismus induced by duloxetine. Clinicians should be aware of this risk, especially considering the limitation of important physiological functions (such as swallowing, eating, etc) associated with this condition.


Explore Compound Types